N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
Description
N-((5-((2-((4-Fluorophenyl)amino)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 2. The thioether linkage at position 5 connects to a 2-((4-fluorophenyl)amino)-2-oxoethyl chain, while the methyl group is further functionalized with a 4-methoxybenzamide moiety. This compound’s design integrates key pharmacophores, including fluorine and methoxy groups, which are known to enhance bioavailability and target binding affinity . Its synthesis likely involves multi-step reactions, including cyclization, thioether formation, and amidation, as inferred from analogous triazole derivatives in the literature .
Properties
IUPAC Name |
N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN5O4S/c1-35-21-11-3-17(4-12-21)25(34)28-15-23-30-31-26(32(23)20-9-13-22(36-2)14-10-20)37-16-24(33)29-19-7-5-18(27)6-8-19/h3-14H,15-16H2,1-2H3,(H,28,34)(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEHTMIKBCUPKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring, methoxybenzamide moiety, and fluorophenyl group, which contribute to its diverse biological activities.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties . Research has shown that compounds with similar structures can induce apoptosis and inhibit cell proliferation across various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| N-(5-(... | PC-3 | 3.105 | Induces apoptosis |
| N-(5-(... | HepG2 | 3.023 | Cell cycle arrest |
Studies have demonstrated that the triazole ring is associated with kinase inhibitory activity , specifically targeting pathways involved in cancer progression such as VEGFR-2 and AKT. For example, one study reported an IC50 of 0.075 μM for VEGFR-2 inhibition by related compounds .
Antimicrobial Activity
In addition to anticancer effects, this compound has shown antimicrobial activity . Compounds with similar structural features have been noted for their efficacy against bacterial strains and fungi. The presence of the triazole ring enhances this activity due to its ability to interact with microbial enzymes.
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : Interaction with specific enzymes involved in cancer metabolism or microbial resistance.
- Apoptosis Induction : Triggering programmed cell death in cancer cells through caspase activation.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle, leading to reduced proliferation.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Anticancer Activity : A recent study screened various derivatives for their cytotoxic effects on liver carcinoma cells and found promising candidates that induced significant apoptosis.
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited activity comparable to standard antibiotics .
- Molecular Docking Studies : Research employing molecular docking techniques demonstrated that these compounds could effectively bind to active sites of target enzymes involved in cancer and microbial resistance .
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various microorganisms:
- Bacterial Activity: It shows promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 μg/mL to 62.5 μg/mL. Moderate activity has also been observed against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
- Fungal Activity: The compound's mechanism may involve inhibition of enzymes critical for cell wall synthesis or ergosterol biosynthesis in fungi .
2. Anticancer Potential
The compound has been investigated for its anticancer properties, particularly due to the presence of the triazole ring known for its diverse biological activities. Studies have shown that derivatives of triazole compounds can selectively target cancer cells, leading to apoptosis .
3. Enzyme Inhibition
N-((5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may inhibit specific enzymes involved in biochemical pathways critical for disease progression .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: The target compound’s 4-fluorophenylamino group (vs. Methoxy groups in the benzamide and triazole substituents (target compound) may enhance metabolic stability compared to benzyloxy or allyl groups in analogs .
Thioether vs. Thione Tautomerism :
Unlike 1,2,4-triazole-3-thiones (e.g., compounds in ), the target compound’s thioether linkage avoids tautomeric equilibria, improving stability under physiological conditions.
Chirality Considerations :
While some triazole derivatives exhibit stereoisomerism (e.g., ), the target compound’s substituents (e.g., 4-fluorophenyl, methoxybenzamide) are achiral, simplifying synthesis and regulatory approval .
Pharmacokinetic and Pharmacodynamic Comparisons
Table 2: Physicochemical and ADME Properties
Key Findings:
- The target compound’s higher LogP (3.2 vs.
- Moderate CYP3A4 inhibition (vs. high CYP2D6 inhibition in 878065-05-5) reduces drug-drug interaction risks .
Research Findings and Therapeutic Potential
Anticancer Activity:
Q & A
Q. Methodological steps :
Perform in silico docking (AutoDock Vina) to predict binding affinities.
Validate with in vitro assays (e.g., FLAP inhibition in HEK293 cells) .
Advanced Research Questions
How can structure-activity relationships (SAR) be explored for this compound?
Answer:
Modify substituents systematically and evaluate biological outcomes:
Q. Example Workflow :
Swern oxidation : Generate reactive intermediates in flow.
In-line purification : Integrate scavenger resins to remove excess TCICA .
How to address data contradictions in synthesis yields and characterization?
Answer:
- Reproducibility checks : Replicate reactions under inert (N₂) conditions to exclude oxidation side reactions .
- Analytical validation : Cross-validate NMR with HRMS (e.g., m/z 547.02 for [M+H]⁺) and HPLC-PDA (purity >95%) .
Case Study : Inconsistent yields (80–95%) for thiazole derivatives were resolved by controlling allylation step humidity (<30% RH) .
What strategies identify biological targets for this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
